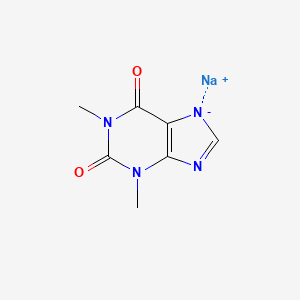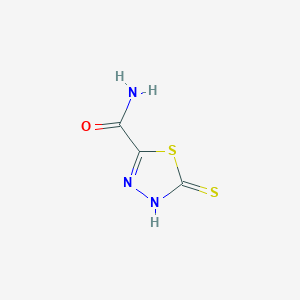![molecular formula C48H40Br2P2 B1626944 [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide CAS No. 25075-81-4](/img/structure/B1626944.png)
[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide
Overview
Description
[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a naphthalene core substituted with methylene bridges and triphenylphosphanium groups, resulting in a dibromide salt. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide typically involves the reaction of naphthalene-2,6-diylbis(methylene) with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the triphenylphosphanium groups.
Substitution: Halide-exchanged products, such as [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dichloride.
Scientific Research Applications
[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, induce oxidative stress, or interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,7-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(1-butylpyrrolidinium) bromide
Uniqueness
[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide is unique due to its specific structural features, such as the presence of triphenylphosphanium groups and the naphthalene core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
triphenyl-[[6-(triphenylphosphaniumylmethyl)naphthalen-2-yl]methyl]phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2BrH/c1-7-19-43(20-8-1)49(44-21-9-2-10-22-44,45-23-11-3-12-24-45)37-39-31-33-42-36-40(32-34-41(42)35-39)38-50(46-25-13-4-14-26-46,47-27-15-5-16-28-47)48-29-17-6-18-30-48;;/h1-36H,37-38H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNUYVMIWNXFD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)C=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584612 | |
| Record name | [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25075-81-4 | |
| Record name | [Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)
![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)









